4-O-Galloylalbiflorin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

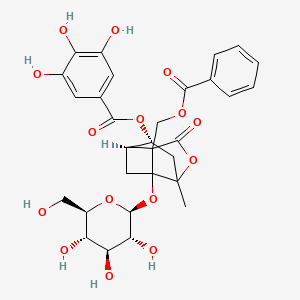

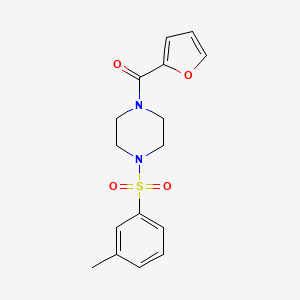

4-O-Galloylalbiflorin is a natural product derived from the root of Paeonia lactiflora Pall . It is a type of monoterpene glucoside .

Molecular Structure Analysis

The molecular formula of 4-O-Galloylalbiflorin is C30H32O15 . The product ion spectra of 4-O-Galloylalbiflorin and 4’-O-Galloylpaeoniflorin differ, even though they are positional isomers .Chemical Reactions Analysis

The fragmentations of the ester parts of 4-O-Galloylalbiflorin were influenced by the neighboring hydroxyl groups . The ionization efficiency of the sodium adduct of albiflorin was higher than that for paeoniflorin .Applications De Recherche Scientifique

Inhibition of Cytochrome P450 Enzymes

4-O-galloylalbiflorin has been studied for its effects on cytochrome P450 enzymes (CYP450s), which are crucial in drug metabolism. A 2021 study by Sun et al. found that 4-O-galloylalbiflorin significantly inhibits the activity of CYP3A, 2C9, and 2D in human liver microsomes in a concentration-dependent manner. This inhibition indicates potential drug-drug interactions between 4-O-galloylalbiflorin and drugs metabolized by these enzymes (Sun, He, Sun, & Wei, 2021).

Androgen Receptor Binding Activity

Research conducted in 2009 by Washida et al. isolated 4-O-galloylalbiflorin from the roots of Paeonia lactiflora and found that it showed androgen receptor (AR) binding activity. These findings suggest its potential role in the modulation of androgen activity (Washida, Yamagaki, Iwashita, & Nomoto, 2009).

Potential BACE1 Inhibitor

A study by Hu et al. in 2016 discovered that 4-O-galloylalbiflorin from Paeonia lactiflora Pall. might be a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. This enzyme is important in the formation of β-amyloid peptides, which are crucial in the development of Alzheimer's disease. The study suggests that 4-O-galloylalbiflorin could be useful in developing drugs for Alzheimer's disease (Hu, Li, Qi, Zhang, Ren, Meng, & Zhao, 2016).

Spectroscopic Analysis in Natural Products

4-O-galloylalbiflorin has also been a subject of interest in spectroscopic studies. For example, Ren et al. (2009) identified 4-O-galloylalbiflorin in Paeonia lactiflora Pall. through spectroscopic data, contributing to the field of natural product chemistry (Ren, Zhang, Ding, Dai, Tu, Cheng, & Yao, 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28?,29?,30?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHIYEMICNYJGK-NJVRKBDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12C[C@H]([C@@H]3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135397096 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)

![Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2380562.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)

![4-(N,N-diallylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2380567.png)

![N-[2-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2380569.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)

![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide](/img/structure/B2380573.png)